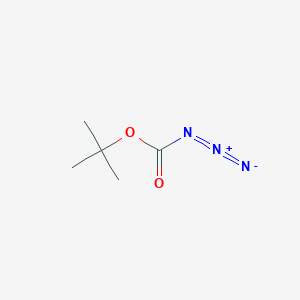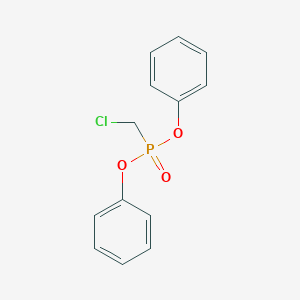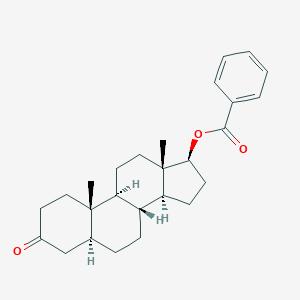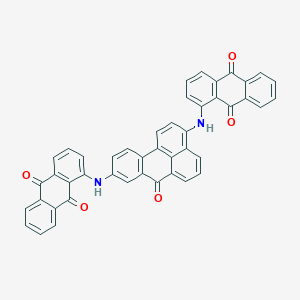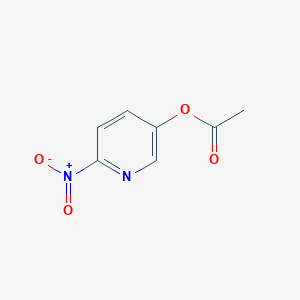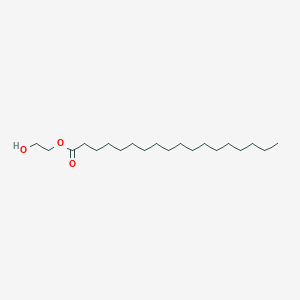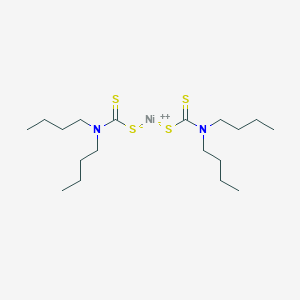
Nickel(II) dibutyldithiocarbamate
Overview
Description
Nickel(II) dibutyldithiocarbamate is a coordination compound with the chemical formula C18H36N2NiS4. It is known for its distinctive green color and is primarily used in various industrial applications due to its unique chemical properties. The compound is part of the dithiocarbamate family, which is characterized by the presence of sulfur atoms that can form strong bonds with metal ions.
Mechanism of Action
Target of Action
Nickel(II) dibutyldithiocarbamate (Ni(dtc)2) primarily targets π-conjugated polymer semiconductors and blends . These materials are used in various technologies, including light and power generation, sensor technology, and electronic circuitry . They tend to suffer from reduced photofastness, which ni(dtc)2 helps to mitigate .
Mode of Action
Ni(dtc)2 interacts with its targets by inhibiting photooxidation, a process that can degrade these materials . It does this by acting as a broadband stabilizer that inhibits both the formation of reactive radicals and singlet oxygen . The mechanism of stabilization is of sacrificial nature, but contains non-sacrificial contributions in polymers where singlet oxygen is a key driver of photooxidation . Ultrafast pump–probe spectroscopy reveals quenching of triplet excited states as the central mechanism of non-sacrificial stabilization .
Biochemical Pathways
It is known that the compound’s action results in increased resilience of otherwise quickly photobleaching semiconducting thin films . This suggests that Ni(dtc)2 may influence pathways related to the stability and longevity of these materials.
Pharmacokinetics
It’s worth noting that the compound is typically used in the form of a solid and is added directly to the materials it is intended to stabilize
Result of Action
The primary result of Ni(dtc)2’s action is the increased resilience of π-conjugated polymer semiconductors and blends . Specifically, the addition of 2–10 wt% of Ni(dtc)2 to these materials can effectively inhibit photooxidation, even in the presence of detrimental, radical forming processing additives . This leads to a reduction in the short circuit current loss in air without affecting the sensitive morphology of bulk heterojunctions and without major sacrifices in semiconductor properties .
Action Environment
The action of Ni(dtc)2 is influenced by environmental factors. For instance, the compound’s effectiveness at inhibiting photooxidation suggests that it may be particularly useful in environments with high levels of light exposure . Additionally, the compound is stored under nitrogen and protected from light, indicating that these factors may influence its stability .
Biochemical Analysis
Biochemical Properties
Nickel(II) dibutyldithiocarbamate is known for its ability to interact with various biomolecules. It has two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to effectively inhibit photooxidation across a wide range of prototypical p-conjugated polymer semiconductors and blends . This suggests that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) dibutyldithiocarbamate can be synthesized through the reaction of dibutyldithiocarbamic acid with nickel(II) chloride. The reaction typically occurs in an aqueous medium, where the dibutyldithiocarbamic acid is first prepared by reacting dibutylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting sodium dibutyldithiocarbamate is then reacted with nickel(II) chloride to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The compound is then isolated through filtration, washed, and dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Nickel(II) dibutyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel sulfide and other sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield nickel metal and other by-products.
Substitution: The dithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or nitrogen-containing compounds can be used for substitution reactions.
Major Products:
Oxidation: Nickel sulfide and sulfur dioxide.
Reduction: Nickel metal and butylamine.
Substitution: Various nickel complexes with different ligands.
Scientific Research Applications
Nickel(II) dibutyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel sulfide nanoparticles, which have applications in catalysis and materials science.
Biology: The compound is studied for its potential use in biological systems due to its ability to interact with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used as a stabilizer in the production of rubber and as an antioxidant in polymer chemistry.
Comparison with Similar Compounds
Nickel(II) dibutyldithiocarbamate is unique due to its specific ligand structure and the presence of butyl groups. Similar compounds include:
Nickel(II) diethyldithiocarbamate: Similar structure but with ethyl groups instead of butyl groups.
Zinc(II) dibutyldithiocarbamate: Similar ligand structure but with zinc instead of nickel.
Copper(II) dibutyldithiocarbamate: Similar ligand structure but with copper instead of nickel.
These compounds share similar properties but differ in their specific applications and reactivity due to the different metal centers.
Properties
IUPAC Name |
N,N-dibutylcarbamodithioate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOWMHUJHHIQGP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2NiS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020927 | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark green solid; [Hawley] Flakes; [MSDSonline] | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.26 | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark green flakes | |
CAS No. |
13927-77-0 | |
| Record name | Bis(dibutyldithiocarbamato)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel bis(dibutyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL DIBUTYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99D240X626 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86 °C minimum | |
| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





